ELOVL6-IN-2: A Comprehensive Technical Guide to its Target Protein Binding
ELOVL6-IN-2: A Comprehensive Technical Guide to its Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor ELOVL6-IN-2 and its primary target, the Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document outlines the quantitative binding characteristics, detailed experimental methodologies for assessing this interaction, and the broader context of the signaling pathways involved.
Executive Summary
ELOVL6-IN-2 is a potent and selective, orally active inhibitor of ELOVL6, a key microsomal enzyme in the fatty acid elongation pathway. ELOVL6 catalyzes the rate-limiting step in the conversion of C16 fatty acids to C18 species. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and diabetes, as well as in certain cancers, making it a compelling therapeutic target. This guide details the specific binding affinity of ELOVL6-IN-2 for its target and provides the necessary technical information for researchers to investigate this interaction further.
Quantitative Binding Data
The inhibitory potency of ELOVL6-IN-2 and other relevant inhibitors against ELOVL6 has been determined through various enzymatic assays. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Potency (IC50) of ELOVL6-IN-2 Against Human and Mouse ELOVL6
| Compound | Target Species | IC50 (nM) |
| ELOVL6-IN-2 | Human ELOVL6 | 8.9[1] |
| ELOVL6-IN-2 | Mouse ELOVL6 | 31[1], 34[2][3][4][5][6] |
Table 2: Selectivity Profile of ELOVL6-IN-2 Against Other Human ELOVL Isoforms
| Compound | Target Isoform | IC50 (nM) |
| ELOVL6-IN-2 | hELOVL3 | 337[1] |
| ELOVL6-IN-2 | hELOVL1 | > 10,000[1] |
| ELOVL6-IN-2 | hELOVL2 | > 10,000[1] |
| ELOVL6-IN-2 | hELOVL5 | > 10,000[1] |
Table 3: Comparative Inhibitory Potency of Other ELOVL6 Inhibitors
| Compound | Target Species | IC50 (nM) | Ki (nM) | Notes |
| ELOVL6-IN-4 | Human ELOVL6 | 79[3][7] | Not Reported | Selective over other human ELOVL subtypes[3]. |
| ELOVL6-IN-4 | Mouse ELOVL6 | 94[3][7] | Not Reported | |
| ELOVL6-IN-1 | Mouse ELOVL6 | 350[3] | 994[3][8] | Noncompetitive inhibitor with respect to malonyl-CoA and palmitoyl-CoA[3][8]. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying ELOVL6-IN-2, the following diagrams are provided.
Caption: ELOVL6 Signaling Pathway and Point of Inhibition by ELOVL6-IN-2.
Caption: General Experimental Workflow for Determining the IC50 of ELOVL6-IN-2.
Experimental Protocols
The following section details a representative methodology for determining the inhibitory activity of ELOVL6-IN-2 on its target protein, ELOVL6. This protocol is a composite based on standard practices for assaying fatty acid elongase activity.
Objective
To determine the 50% inhibitory concentration (IC50) of ELOVL6-IN-2 against human or mouse ELOVL6 enzyme activity.
Materials and Reagents
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Enzyme Source: Liver microsomes from wild-type mice or human cell lines, or recombinant human/mouse ELOVL6 expressed in a suitable system (e.g., Sf9 or HEK293 cells).
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Substrates:
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Palmitoyl-CoA
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[2-14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)
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NADPH
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Inhibitor: ELOVL6-IN-2 dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.
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Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 2.5 mM MgCl2, and 1 mM ATP.
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Reaction Stop Solution: 2.5 M KOH in 50% ethanol.
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Acidification Solution: 5 M HCl.
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Extraction Solvent: Hexane.
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Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous and organic samples.
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Instrumentation:
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Liquid scintillation counter
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High-performance liquid chromatography (HPLC) system with a radioactivity detector (optional, for product confirmation)
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Incubator or water bath set to 37°C
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Centrifuge
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Assay Procedure
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Enzyme Preparation:
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If using liver microsomes, prepare them from fresh or frozen tissue by differential centrifugation. Determine the total protein concentration using a standard method (e.g., BCA assay).
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If using a recombinant enzyme, purify it according to standard protocols and determine the protein concentration.
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Reaction Mixture Preparation:
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Prepare a master mix of the assay buffer containing NADPH (final concentration, e.g., 1 mM), ATP (final concentration, e.g., 1 mM), and palmitoyl-CoA (final concentration, e.g., 50 µM).
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Prepare serial dilutions of ELOVL6-IN-2 in DMSO, and then dilute further into the assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Enzymatic Reaction:
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In a microcentrifuge tube or a 96-well plate, combine the following in order:
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Assay buffer
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ELOVL6-IN-2 dilution or vehicle (DMSO) for the control.
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Enzyme preparation (e.g., 20-50 µg of microsomal protein).
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Pre-incubate the mixture at 37°C for 10-15 minutes.
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Initiate the reaction by adding [2-14C]Malonyl-CoA (final concentration, e.g., 20 µM).
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Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
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Reaction Termination and Saponification:
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Stop the reaction by adding the stop solution (2.5 M KOH in 50% ethanol).
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Saponify the lipids by heating the mixture at 65-70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
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Extraction of Fatty Acids:
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Cool the samples to room temperature.
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Acidify the mixture by adding the acidification solution (5 M HCl) to a pH below 3.
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Add hexane to extract the free fatty acids. Vortex vigorously and then centrifuge to separate the phases.
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Carefully collect the upper hexane layer containing the radiolabeled fatty acids.
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Quantification:
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Transfer the hexane extract to a scintillation vial.
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Evaporate the hexane under a stream of nitrogen.
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Add scintillation cocktail to the vial and count the radioactivity using a liquid scintillation counter.
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Data Analysis
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Calculate the percent inhibition for each concentration of ELOVL6-IN-2 relative to the vehicle control.
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% Inhibition = 100 * (1 - (CPM_inhibitor / CPM_vehicle))
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Plot the percent inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
ELOVL6-IN-2 is a highly potent and selective inhibitor of ELOVL6, with nanomolar efficacy against both human and mouse orthologs. Its selectivity profile indicates minimal activity against other ELOVL family members, making it a valuable tool for studying the specific roles of ELOVL6 in health and disease. The provided experimental protocol offers a robust framework for researchers to quantify the inhibitory activity of ELOVL6-IN-2 and similar compounds, facilitating further investigation into the therapeutic potential of targeting ELOVL6.
References
- 1. ELOVL6 inhibitor 37 (ELOVL6-IN-2, ELOVL6i) | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elovl-6-in-2 — TargetMol Chemicals [targetmol.com]
- 8. ELOVL6-IN-1|T9214|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
